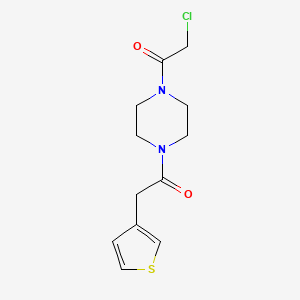

2-Chloro-1-(4-(2-(thiophen-3-yl)acetyl)piperazin-1-yl)ethanone

Description

2-Chloro-1-(4-(2-(thiophen-3-yl)acetyl)piperazin-1-yl)ethanone (CAS: 1417793-93-1) is a piperazine-based compound featuring a chloroethanone core linked to a thiophene-acetyl moiety. Its molecular formula is C₁₂H₁₅ClN₂O₂S, with a molecular weight of 286.78 g/mol . The compound is structurally characterized by a piperazine ring substituted with a 2-(thiophen-3-yl)acetyl group and a chloroethanone side chain.

Properties

IUPAC Name |

1-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S/c13-8-12(17)15-4-2-14(3-5-15)11(16)7-10-1-6-18-9-10/h1,6,9H,2-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKHGFDCHWXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CSC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182532 | |

| Record name | Ethanone, 1-[4-(2-chloroacetyl)-1-piperazinyl]-2-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-93-1 | |

| Record name | Ethanone, 1-[4-(2-chloroacetyl)-1-piperazinyl]-2-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[4-(2-chloroacetyl)-1-piperazinyl]-2-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-1-(4-(2-(thiophen-3-yl)acetyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a thiophene moiety, and a chloroacetyl group, which contribute to its pharmacological properties. The molecular formula is C13H14ClN2O2S, and it has been identified as a potent candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can act against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Escherichia coli | 31.108 - 124.432 μg/mL | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.216 - 248.863 μg/mL | Biofilm inhibition and metabolic disruption |

Antifungal Activity

The compound has also demonstrated antifungal activity against various strains, with studies reporting effective inhibition of biofilm formation in Candida species. This is crucial for treating infections where biofilm formation poses a challenge.

| Fungal Strain | Inhibition Rate (IR) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 75% | 15.62 μg/mL |

| Aspergillus flavus | Up to 87% | 15.62 μg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Protein Synthesis Inhibition : The compound interferes with the ribosomal machinery, leading to reduced protein synthesis in bacteria.

- Cell Wall Disruption : It affects the integrity of bacterial cell walls, making them susceptible to lysis.

- Biofilm Inhibition : The compound shows potential in preventing biofilm formation, which is critical in chronic infections.

Case Studies

A notable study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it significantly inhibited MRSA biofilm formation at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

Study Summary:

- Objective : To evaluate the effectiveness against MRSA biofilms.

- Methodology : In vitro assays measuring biofilm mass and metabolic activity.

- Results : The compound reduced biofilm mass by over 50% compared to controls.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Analogs

Key Observations:

Thiophene vs. Phenyl Substituents : The target compound’s thiophene-acetyl group introduces sulfur-based aromaticity, which is less electron-rich than the phenyl group in CAS 249.71 . This difference may influence binding interactions with targets like dopamine or serotonin receptors .

Chloroethanone Linkage: All compounds share a chloroethanone moiety, but the target compound’s acetyl-thiophene linker provides greater conformational flexibility compared to rigid carbonyl groups (e.g., in 1178020-04-6) .

Scalability Challenges:

- Thiophene-containing precursors may require specialized handling due to sulfur reactivity.

- Crystallization/purification steps (e.g., ethanol recrystallization in ) are critical for obtaining high-purity products.

Table 2: Reported Activities of Structural Analogs

Implications for the Target Compound:

- Lack of direct cytotoxicity data necessitates further testing against cancer cell lines.

Physicochemical Properties and QSAR Insights

- QSAR : For biphenyl-piperazine analogs, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity . The target compound’s thiophene may lower QPlogBB compared to phenyl analogs, reducing CNS penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.